N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
Description
N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,4-triazole core substituted with a trifluoromethylphenyl group at the 1-position, a methyl group at the 5-position, and a 2,4-dichlorophenyl carboxamide moiety at the 3-position. This structure confers unique electronic and steric properties, making it a compound of interest in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N4O/c1-9-23-15(16(27)24-14-6-5-11(18)8-13(14)19)25-26(9)12-4-2-3-10(7-12)17(20,21)22/h2-8H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUOZBFMMMHHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of 2,4-dichloroaniline with 3-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring.
Chemical Reactions Analysis
N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with reagents such as sodium methoxide or potassium tert-butoxide
Scientific Research Applications
N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Pharmaceuticals: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and proteins.
Agriculture: The compound is explored for its use as a pesticide and herbicide, providing protection against various pests and weeds.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves the inhibition of key enzymes and proteins. The compound binds to the active sites of these enzymes, blocking their activity and leading to the disruption of essential biological processes. This inhibition can result in the death of microbial cells or the prevention of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Moieties
The compound’s closest structural analogs differ in the substitution patterns of their aromatic groups. For example:
- N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (CAS: 321431-44-1) replaces the 2,4-dichlorophenyl group with a 4-fluorophenyl group. Notably, this analog has been discontinued commercially, suggesting limitations in stability or efficacy compared to the dichlorophenyl variant .
- N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide incorporates a pyridyl group instead of a trifluoromethylphenyl ring. The pyridyl moiety introduces basicity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .
Core Heterocycle Modifications
Replacement of the 1,2,4-triazole core with other heterocycles significantly impacts physicochemical properties:
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde uses a pyrazole core with a sulfanyl linker.
- 3-Methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide substitutes the triazole with an oxazole ring. Oxazole’s lower aromaticity reduces π-π stacking interactions, which may diminish target binding strength .
Table 1: Key Structural and Property Comparisons
*LogP values estimated using fragment-based methods.
Biological Activity
The compound N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Molecular Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H12Cl2F3N5O
- Molecular Weight : 392.19 g/mol
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2,4-dichlorophenyl)-5-methyl-... | E. coli | 8 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 32 µg/mL | |
| Mycobacterium smegmatis | 4 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Mycobacterium smegmatis, which is crucial for developing treatments for tuberculosis.
Anticancer Activity
Recent studies have indicated that triazoles possess anticancer properties. In vitro evaluations have demonstrated that derivatives of this compound can inhibit cancer cell proliferation.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| N-(2,4-dichlorophenyl)-5-methyl-... | HCT-116 (Colon Carcinoma) | 6.2 |
| T47D (Breast Carcinoma) | 27.3 | |
| MCF-7 (Breast Carcinoma) | 43.4 |
The compound demonstrates notable activity against colon carcinoma cells with an IC50 value of 6.2 µM, suggesting potential for further development as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in bacterial and cancer cells. The triazole ring can form hydrogen bonds with target proteins, inhibiting their function and leading to therapeutic effects.
Case Study 1: Antibacterial Efficacy
In a study conducted by Mohammed et al., several triazole derivatives were synthesized and evaluated for their antibacterial efficacy against E. coli and S. aureus. The study found that the introduction of halogen substituents significantly enhanced antibacterial activity, with the tested compounds showing MIC values comparable to standard antibiotics .
Case Study 2: Anticancer Potential
A research article published in the journal Pharmaceuticals investigated the anticancer properties of various triazole derivatives, including the compound . It was observed that compounds with electron-withdrawing groups exhibited increased cytotoxicity against breast cancer cell lines . The study concluded that structural modifications could enhance the anticancer activity of triazoles.
Q & A
Q. What are the recommended synthetic routes for N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: A typical synthesis involves condensation of 1,2,4-triazole precursors with chlorophenyl and trifluoromethylphenyl substituents. For example, a general procedure (adapted from triazole synthesis in ) uses:
- Reagents : 5-methyl-1,2,4-triazole-3-carboxylic acid, 2,4-dichloroaniline, and 3-(trifluoromethyl)phenyl bromide.
- Conditions : React in DMF with K₂CO₃ as a base at 80–100°C for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).
Yield optimization requires careful stoichiometric control (1:1.2 molar ratio of triazole to aryl halide) and inert atmosphere to prevent oxidation. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent orientation?
Methodological Answer:
- X-ray crystallography (as in ) resolves bond angles and confirms the triazole ring’s substitution pattern.
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 2.5 ppm (methyl group).
- ¹⁹F NMR : Distinct signals for trifluoromethyl (-CF₃) at δ -60 to -65 ppm.
- High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: 454.7 g/mol).
Cross-validation with computational models (e.g., DFT) ensures accuracy .
Advanced Research Questions
Q. What molecular interactions drive the biological activity of this compound, and how can binding modes be analyzed experimentally?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Focus on hydrophobic pockets accommodating the trifluoromethyl and dichlorophenyl groups.
- Radioligand binding assays : Competitive displacement studies (as in ) using [³H]-labeled ligands quantify affinity (Kᵢ values).
- Site-directed mutagenesis : Identify critical residues in the binding pocket by altering amino acids (e.g., replacing hydrophobic residues with polar ones) and measuring activity shifts .
Q. How can 3D-QSAR models be constructed to predict structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Data collection : Compile bioactivity data (IC₅₀, Kᵢ) for 20–30 analogs with varied substituents.
- CoMFA/CoMSIA : Align molecules using the triazole core as a template. Generate steric, electrostatic, and hydrophobic fields.
- Validation : Use cross-validated (>0.5) and external test sets to ensure robustness.
Example findings from suggest the trifluoromethyl group contributes to steric bulk, enhancing receptor antagonism .
Table 1 : Key QSAR Parameters for Analog Optimization
| Parameter | Contribution | Interpretation |
|---|---|---|
| Steric (CF₃) | +0.45 | Enhances binding affinity |
| Electrostatic (Cl) | -0.30 | Modulates polar interactions |
| Hydrophobic (Ph) | +0.60 | Fits hydrophobic pockets |
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions may arise from:
- Purity variations : Ensure ≥95% purity (HPLC) and characterize byproducts (e.g., via LC-MS).
- Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO).
- Data normalization : Use internal controls (e.g., reference inhibitors) to minimize inter-lab variability.
A meta-analysis approach, as in , reconciles discrepancies by comparing binding assays under uniform conditions .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the carboxamide moiety.
- Nanoparticle encapsulation : Use PLGA or liposomes to enhance aqueous dispersion.
- Co-solvent systems : Employ DMSO/PEG 400 mixtures (≤10% v/v) to maintain stability.
highlights low solubility as a limitation, suggesting derivatization with polar substituents (e.g., hydroxyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
